Product packaging for Sodium dichromate(Cat. No.:CAS No. 10588-01-9)

Sodium dichromate

Cat. No.: B039290
CAS No.: 10588-01-9
M. Wt: 261.97 g/mol
InChI Key: KIEOKOFEPABQKJ-UHFFFAOYSA-N
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Description

Sodium dichromate is a powerful inorganic oxidizing agent of significant utility in chemical research and industrial process development. Its primary research value lies in its application as a potent, soluble source of chromium(VI), which facilitates a wide range of oxidative transformations. In synthetic organic chemistry, it is employed for the oxidation of alcohols to carbonyl compounds, notably in the conversion of secondary alcohols to ketones. Beyond synthesis, it serves as a critical component in corrosion testing methodologies, where it is used to assess the resistance of metals and alloys to oxidizing environments. Its mechanism of action is characterized by its reduction from the hexavalent chromium (Cr⁶⁺) state to the trivalent state (Cr³⁺), a process that involves the transfer of three electrons and is highly effective for oxidizing a variety of organic functional groups. Additional research applications include its use as a precursor for other chromium-based compounds, a catalyst in certain organic reactions, and an oxidizing agent in analytical chemistry techniques. Researchers value this compound for its consistent performance and high oxidative potential in developing new catalytic systems and material degradation studies. This product is strictly for laboratory and research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2Cr2O7<br>Na2Cr2O7.2H2O<br>Cr2Na2O7 B039290 Sodium dichromate CAS No. 10588-01-9

Properties

IUPAC Name

disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
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InChI

InChI=1S/2Cr.2Na.7O/q;;2*+1;;;;;;2*-1
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InChI Key

KIEOKOFEPABQKJ-UHFFFAOYSA-N
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Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
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Molecular Formula

Na2Cr2O7, Cr2Na2O7
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DSSTOX Substance ID

DTXSID8021274
Record name Sodium dichromate
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Molecular Weight

261.97 g/mol
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Physical Description

Sodium dichromate appears as a red or red-orange crystalline solid. May be strongly irritating to skin, eyes and mucous membranes. Used as a corrosion inhibitor, and in the manufacture of other chemicals., Liquid; Pellets or Large Crystals, Liquid, Red to orange hygroscopic solid; Soluble in water; [ICSC] Dark red aqueous solution; Deliquescent; [CAMEO], RED-TO-ORANGE HYGROSCOPIC CRYSTALS.
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Record name Chromic acid (H2Cr2O7), sodium salt (1:2)
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Boiling Point

400 °C (decomposes)
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Solubility

Solubility in water: 77.09 wt% at 40 °C; 82.04 wt% at 60 °C; 88.39 wt% at 80 °C, In water, 187 g/100 g water at 25 °C, In water, 70.6 wt% at 0 °C; 73.18 wt% at 20 °C, 513.2 g/L methanol at 19.4 °C, Solubility in water, g/100ml at 20 °C: 236 (very good)
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Density

2.35 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.52 g/cu cm at 13 °C, Bulk density: 1 g/cu cm; heat of solution: -33.5 kJ/kg, Density: 2.35 g/cu cm /Sodium chromate dihydrate/, 2.5 g/cm³
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Color/Form

Light-brown to orange-red plates which are strongly hygroscopic, Monoclinic prisms, Red or red-orange crystalline solid, Red hydroscopic crystals

CAS No.

10588-01-9(anhydrous); 7789-12-0(dihydrate), 10588-01-9, 34493-01-1
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Melting Point

675 °F (USCG, 1999), 356.7 °C, 357 °C
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Advanced Synthetic Methodologies and Process Optimization of Sodium Dichromate

Conventional Production Pathways and Their Modern Refinements

The traditional route for manufacturing sodium dichromate involves a three-step process: the alkaline roasting of chromite ore, subsequent leaching, and the final conversion of sodium chromate (B82759) to this compound through acidification. scribd.com

Alkaline Roasting and Leaching Principles in Chromite Ore Processing

The initial step in producing this compound involves the processing of chromite ore, which primarily contains chromium(III) oxides. wikipedia.org This process, known as alkaline roasting, fuses the ore with a base, most commonly sodium carbonate, in the presence of air at temperatures around 1000 °C. wikipedia.org This high-temperature oxidative roast converts the insoluble chromium(III) oxide into a water-soluble sodium chromate. wikipedia.orgcore.ac.uk

The fundamental chemical reaction for this step is: 2 Cr₂O₃ + 4 Na₂CO₃ + 3 O₂ → 4 Na₂CrO₄ + 4 CO₂ wikipedia.org

Following the roasting, the resulting mass, or clinker, is leached with water or a chromate-containing aqueous solution. core.ac.ukgoogle.com This step solubilizes the sodium chromate, allowing it to be extracted into a hot water solution. wikipedia.org Insoluble components from the ore, such as iron and aluminum compounds, are largely left behind. wikipedia.org The pH of this solution, known as the "yellow liquor," is then adjusted to a range of 7 to 9.5 to precipitate and filter out remaining impurities. google.comepa.gov The resulting sodium monochromate solution typically has a concentration of 300 to 500 g/L of Na₂CrO₄. google.comgoogle.com Modern refinements aim to maximize the chromium extraction yield, with studies showing that roasting with sodium hydroxides at 1000 °C for 2 hours can achieve around a 95% yield. researchgate.net

Table 1: Parameters for Alkaline Roasting of Chromite Ore

ParameterValue/ConditionSource
Ore TypeChromite (containing Cr₂O₃) wikipedia.org
AlkaliSodium Carbonate (Na₂CO₃) wikipedia.org
Temperature~1000 °C wikipedia.org
AtmosphereOxidizing (Air) wikipedia.org
Leaching AgentWater or chromate solution core.ac.ukgoogle.com
pH of Mash7 - 9.5 google.com
Optimal Yield~95% researchgate.net

Acidification Processes for Monochromate Conversion to Dichromate (e.g., Sulfuric Acid, Carbon Dioxide)

The conversion of the aqueous sodium chromate (monochromate) solution to this compound is achieved through acidification. wikipedia.org This can be accomplished using either sulfuric acid or carbon dioxide under pressure. google.comgoogle.com

When using sulfuric acid, the reaction proceeds as follows: 2 Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O epa.gov

A significant byproduct of this method is sodium sulfate (B86663), which precipitates out as the solution is concentrated. google.comgoogle.com

Alternatively, acidification using carbon dioxide is performed in an autoclave under pressure. google.com The sodium monochromate solution is first concentrated to 750–1000 g/L and then saturated with carbon dioxide at a pressure of 4 to 15 bar. google.comgoogle.com This process converts approximately 80-90% of the monochromate to dichromate, precipitating sodium bicarbonate. google.com

The reaction for CO₂ acidification is: 2 Na₂CrO₄ + 2 CO₂ + H₂O → Na₂Cr₂O₇ + 2 NaHCO₃ wikipedia.org

To achieve a conversion of up to 100%, a second stage may be employed where the solution is further concentrated and treated again with carbon dioxide, or the remaining conversion can be completed using sulfuric acid or electrolysis. google.comgoogle.com

Table 2: Comparison of Acidification Agents for Monochromate to Dichromate Conversion

Acidification AgentProcess ConditionsConversion RateByproductsSource
Sulfuric Acid (H₂SO₄) Concentration of solution to ~70% by weight Na₂Cr₂O₇·2H₂OHighSodium Sulfate (Na₂SO₄) google.comgoogle.com
**Carbon Dioxide (CO₂) **750-1000 g/L Na₂CrO₄ solution, 4-15 bar pressure80-90% in the first stageSodium Bicarbonate (NaHCO₃) google.comgoogle.com

Electrochemical Synthesis of this compound

As a greener alternative to conventional methods, the electrochemical synthesis of this compound from sodium chromate solutions has been developed. researchgate.net This technology avoids the byproducts associated with chemical acidification. researchgate.net

Principles of Electrosynthesis and Advanced Reactor Design

The electrochemical process, also known as electrolytic acidification, utilizes an electrolysis cell typically divided by a cation exchange membrane. google.comgoogle.com The sodium chromate solution is introduced into the anode chamber. google.com When a direct current is applied, hydrogen ions (H⁺) are generated at the anode, and hydroxide (B78521) ions (OH⁻) are formed at the cathode. google.comgoogle.com

At the anode, the monochromate ions are converted into dichromate ions by the newly formed hydrogen ions, with simultaneous evolution of oxygen gas. google.com Reaction at the Anode: 2 CrO₄²⁻ + 2 H⁺ → Cr₂O₇²⁻ + H₂O

Meanwhile, sodium ions (Na⁺) migrate from the anode chamber, across the cation exchange membrane, and into the cathode chamber. google.comgoogle.com In the cathode chamber, these sodium ions combine with hydroxide ions to form a sodium hydroxide solution, with the evolution of hydrogen gas. google.comgoogle.com Reaction at the Cathode: 2 H₂O + 2 e⁻ → H₂ + 2 OH⁻

Advanced electrochemical reactor designs are crucial for optimizing this process. digitellinc.com These reactors are engineered to provide a controlled and reproducible environment. electroreact.com Key design features include fixed electrode spacing (e.g., 6mm) to ensure a consistent gap, defined geometry for a constant electrode surface area at a given volume, and provisions for operating under an inert atmosphere with sampling capabilities. electroreact.comnih.gov Advanced manufacturing techniques are being explored to rapidly prototype and create novel reactor designs with optimized fluid dynamics, which can reduce production time and cost while improving performance. digitellinc.com

Research on Anode and Ion Exchange Membrane Materials for Enhanced Efficiency

The efficiency of the electrochemical synthesis is heavily dependent on the materials used for the anode and the ion exchange membrane. researchgate.net

Anode Materials: Research has focused on developing stable and efficient anode materials. Multiple-unit metal oxide combination anodes are utilized in modern electrosynthesis reactors. researchgate.net These anodes, often composed of metals like platinum (Pt) or iridium (Ir), exhibit stable electrochemical behavior and are effective for the oxygen evolution reaction that accompanies the conversion of chromate to dichromate. google.com Chromium pyrophosphate (Cr₂P₂O₇) coated with carbon has also been investigated as a novel anode material. mdpi.com

Ion Exchange Membranes: The membrane separates the anode and cathode compartments and must selectively allow the transport of cations (Na⁺) while preventing the passage of anions (CrO₄²⁻ and Cr₂O₇²⁻). google.comwikipedia.org Perfluorinated sulfonic acid and perfluorocarboxylic acid composite cation exchange membranes are commonly used. researchgate.netgoogle.com These homogeneous membranes have a thinner composition and lower resistance compared to heterogeneous ones, making them less susceptible to fouling. wikipedia.org The selectivity of these membranes is governed by the Gibbs-Donnan equilibrium, which is influenced by the hydration energy and ionic radius of the ions. wikipedia.orgmit.edu

Optimization of Electrochemical Parameters and Kinetic Studies of Conversion

To maximize the efficiency of this compound production, several electrochemical parameters must be optimized. eudl.eu Kinetic studies provide insight into the reaction mechanism and help establish the ideal operating conditions. researchgate.net

Key Electrochemical Parameters:

Current Density: Controlled between 2-4 kA/m². google.com

Electrolysis Temperature: Typically maintained between 70-90 °C. google.com

Concentration: The anolyte is a mixed feed of industrial sodium chromate (20-40%) and this compound (23-50%) solutions. google.com

Pressure: A pressure differential is maintained between the cathode and anode chambers (e.g., 200-500 mmH₂O). google.com

Kinetic studies have shown that the electrochemical synthesis of this compound from sodium chromate exhibits complex zero-order reaction kinetics. researchgate.netresearchgate.net This means the reaction rate is independent of the concentration of the reactants under certain conditions, though the rate constant itself may depend on the initial sodium chromate concentration. researchgate.net The apparent activation energy for this electrochemical process is noted to be lower than that of ordinary chemical reactions, indicating significant potential for development. researchgate.netresearchgate.net

Table 3: Optimized Parameters for Electrochemical Synthesis of this compound

ParameterOptimal Range/ValueSource
Current Density 2-4 kA/m² google.com
Temperature 70-90 °C google.com
Anode Feed Temperature 50-85 °C google.com
Cathode Feed Temperature 55-90 °C google.com
Anolyte Composition 20-40% Na₂CrO₄ & 23-50% Na₂Cr₂O₇ google.com
Catholyte Composition 27-30% NaOH solution google.com
Reaction Kinetics Zero-order researchgate.netresearchgate.net

Development of Closed-Loop Processes and By-Product Utilization for Sustainable Production

The traditional industrial production of this compound begins with the alkaline oxidative roasting of chromium ores. google.comcargohandbook.com Chromite ore is crushed and heated with sodium carbonate at high temperatures in the presence of air, which converts the chromium into soluble sodium chromate. cargohandbook.comvedantu.com This is followed by a leaching step with hot water to extract the sodium chromate. google.comvedantu.com The subsequent conversion of sodium chromate to this compound is typically achieved by acidification. vedantu.com

This acidification step, often carried out with sulfuric acid or carbon dioxide under pressure, is a critical stage where by-products are formed. google.comindexcopernicus.com When sulfuric acid is used, a significant by-product is sodium sulfate. google.com The generation of such by-products and the management of waste streams have prompted research into more sustainable, closed-loop processes.

A closed-loop process aims to minimize waste by recycling and reusing materials within the production cycle. In this compound manufacturing, one such approach involves the integration of its production with that of chromic acid. The mother liquor from chromic acid filtration can be repurposed for the acidification of the initial chromite ore residue, thereby reducing the need for fresh acid and closing a loop within the broader chromium chemical production chain. google.com

The utilization of by-products is another cornerstone of sustainable production. Sodium sulfate, which precipitates during the concentration of the this compound solution, can be separated and recovered. google.com This is often achieved by cooling the solution to below 0°C, which significantly reduces the solubility of sodium sulfate, allowing for its removal by filtration. google.com

Advanced separation technologies are also being employed to recover valuable products from waste streams. A notable example is the use of an integrated system of nanofiltration membranes and freezing crystallization to recycle this compound from the crystallization mother liquor in sodium chlorate (B79027) production. academicjournals.org This method not only recovers this compound for reuse in the electrolytic system but also removes sulfate radicals, preventing the formation of chromium-containing sludge. academicjournals.org Research has demonstrated that this process can reduce the this compound concentration in the permeate to less than 0.05 g/L, allowing the treated water to be recycled back to the brine refining stage. academicjournals.org

Technology Application Key Finding/Result Reference
Cooling & FiltrationRemoval of Sodium Sulfate by-productCooling concentrated this compound solutions to below 0°C effectively precipitates sodium sulfate, which can be removed via filtration. google.com
Process IntegrationUse of Chromic Acid Mother LiquorMother liquor from chromic acid filtration can be used for residue acidification in the primary this compound process. google.com
Nanofiltration & Freezing CrystallizationRecovery from Sodium Chlorate Mother LiquorRecovers this compound and removes sulfates, with permeate containing <0.05 g/L Na₂Cr₂O₇, allowing for water recycling. academicjournals.org

Novel Approaches in Production Process Optimization

Optimizing the complex, multi-step synthesis of this compound requires precise control over numerous variables, including temperature, pressure, concentration, and flow rates. researchgate.net Novel computational approaches are emerging as powerful tools to enhance efficiency and yield in such chemical processes.

Quantum Machine Learning (QML) represents a paradigm shift in tackling complex optimization problems in chemical synthesis that are often intractable for classical computers. researchgate.netacs.org QML combines the principles of quantum computing with machine learning techniques to model and predict the behavior of complex chemical systems with high accuracy. researchgate.net While specific applications of QML to this compound synthesis are still in nascent stages of research, the potential impact is significant based on its demonstrated success in other areas of chemical production. acs.org

The production of this compound involves nonlinear dynamics where small changes in input variables can lead to disproportionate changes in the output. researchgate.net QML algorithms are particularly adept at modeling such complex, nonlinear relationships. researchgate.net They can analyze vast datasets from the synthesis process to identify optimal reaction conditions—such as temperature profiles for the roasting phase or acid concentration for the conversion of chromate to dichromate—that maximize yield and minimize energy consumption. researchgate.netnih.gov

One of the key strengths of QML is its ability to simulate quantum mechanical systems, providing more accurate models for chemical reactions than classical methods. researchgate.netnih.gov This could lead to the discovery of novel catalysts or more efficient reaction pathways for the oxidation of chromite ore. By predicting reaction intermediates and transition states, QML can offer insights into the underlying mechanisms of the synthesis, enabling chemists to bypass cumbersome trial-and-error experiments. researchgate.net

Hybrid quantum-classical approaches are currently the most practical implementation of QML. nih.gov In this model, a quantum computer is used to solve the most computationally intensive parts of a problem, such as simulating the electronic structure of reactants, while classical computers are used for other tasks like parameter optimization. acs.orgnih.gov For this compound synthesis, a hybrid QML model could optimize the entire process chain, from the initial ore roasting to the final crystallization, leading to significant improvements in efficiency and sustainability.

QML Application Area Potential Impact on this compound Synthesis General Principle Reference
Process Control & OptimizationFine-tuning of temperature, pressure, and concentration for roasting and acidification stages to maximize yield.Modeling and solving nonlinear dynamics in chemical processes that are computationally expensive for classical methods. researchgate.net
Reaction Pathway PredictionDiscovery of more efficient catalysts or alternative reaction pathways with lower energy requirements.Predicting reaction outcomes, intermediates, and transition states by simulating quantum mechanical systems. researchgate.net
High-Throughput ScreeningAccelerating the identification of optimal process parameters from a vast number of possibilities.Using machine learning to rapidly analyze large datasets and identify patterns that lead to desired outcomes. acs.orgresearchgate.net

Mechanistic Investigations of Sodium Dichromate in Oxidation Reactions

Fundamental Principles of Dichromate-Mediated Oxidation

The oxidizing power of sodium dichromate is harnessed in acidic conditions, where the dichromate ion (Cr₂O₇²⁻) is converted into more potent oxidizing species. The nature of these species and the electron transfer processes are central to its function.

In aqueous solutions, the dichromate ion exists in a pH-dependent equilibrium with the chromate (B82759) ion (CrO₄²⁻). As the solution is acidified, the equilibrium shifts towards the formation of the dichromate ion. byjus.comyoutube.com Upon further acidification, typically with a strong acid like sulfuric acid (H₂SO₄), the dichromate ion is protonated to form chromic acid (H₂CrO₄) or its protonated forms, which are considered the primary active oxidizing species in many reactions. stackexchange.comtruman.edu

The key equilibria in acidic solution are: 2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O Cr₂O₇²⁻ + H₂O ⇌ 2HCrO₄⁻ HCrO₄⁻ + H⁺ ⇌ H₂CrO₄

In the presence of concentrated sulfuric acid, which also acts as a dehydrating agent, chromic acid can be converted to chromium trioxide (CrO₃). stackexchange.comsciencemadness.org This formation is a dehydration reaction, not a redox process, as the chromium atom remains in the +6 oxidation state. stackexchange.com The activated chromium trioxide (HCrO₃⁺), formed by protonation, serves as a powerful electrophile in oxidation mechanisms. saskoer.ca The specific active species can vary depending on the reaction conditions, including the concentration of the acid and the solvent system employed. researchgate.net

The fundamental redox transformation for dichromate in acidic media involves the reduction of chromium from the +6 oxidation state to the more stable +3 oxidation state. youtube.com This process requires the uptake of six electrons per dichromate ion, as shown in the following electron-half-equation:

Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O pharmacyinfoline.comchemteam.infock12.org

Organic Synthesis Applications and Reaction Mechanisms

This compound is a versatile reagent for the oxidation of various functional groups, most notably alcohols and activated C-H bonds. The specific products depend on the substrate structure and the reaction conditions.

This compound, in an acidic medium, is a classic reagent for the oxidation of alcohols. libretexts.orglibretexts.org

Secondary Alcohols: Secondary alcohols are cleanly oxidized to the corresponding ketones. chemguide.co.ukbyjus.comwikipedia.org The reaction generally stops at the ketone stage, as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com

Primary Alcohols: Primary alcohols can be oxidized first to aldehydes and subsequently to carboxylic acids. libretexts.orgbyjus.com The ability to control the outcome is a key aspect of synthetic utility. To obtain the aldehyde, it can be distilled from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.uk Using an excess of the oxidizing agent and allowing the reaction to proceed to completion will yield the carboxylic acid. truman.edulibretexts.org

Tertiary Alcohols: Tertiary alcohols are resistant to oxidation under these conditions because they lack a hydrogen atom on the carbinol carbon, which is necessary for the elimination step in the mechanism. chemguide.co.uklibretexts.orgstudymind.co.uk

The generally accepted mechanism for alcohol oxidation proceeds through the formation of a chromate ester intermediate. truman.edulibretexts.org The alcohol's oxygen atom attacks the electrophilic chromium atom, and after proton transfers, a chromate ester is formed. libretexts.org The rate-determining step is typically the subsequent E2-type elimination, where a base (such as water) removes the proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). libretexts.org

This compound is particularly effective at oxidizing C-H bonds that are in the benzylic or allylic position due to the resonance stabilization of the reaction intermediates. wikipedia.org This selectivity allows for the conversion of alkylarenes and alkenes into valuable carbonyl compounds.

Benzylic Oxidation: An alkyl group attached to a benzene (B151609) ring can be oxidized to a carboxylic acid, provided it has at least one benzylic hydrogen. For example, this compound can oxidize 2,4,6-trinitrotoluene (B92697) to 2,4,6-trinitrobenzoic acid. wikipedia.org Similarly, 2,3-dimethylnaphthalene (B165509) is oxidized to 2,3-naphthalenedicarboxylic acid. wikipedia.org If the benzylic position is secondary, a ketone is formed. This transformation is a fundamental reaction in organic synthesis. khanacademy.org

Allylic Oxidation: C-H bonds adjacent to a carbon-carbon double bond are also susceptible to oxidation by this compound. wikipedia.org This reaction provides a route to α,β-unsaturated ketones, which are important synthetic intermediates. For instance, early industrial syntheses have utilized this compound for the allylic oxidation of olefin intermediates to produce enones. scientificupdate.com The oxidation of allylic alcohols to the corresponding aldehydes or ketones is also a highly efficient process. organic-chemistry.orgresearchgate.net

Kinetic studies provide deep insight into the mechanisms of dichromate oxidations. The oxidation of benzyl (B1604629) alcohol and benzaldehyde (B42025) has been a subject of detailed investigation.

Benzyl Alcohol Oxidation: The kinetics of the oxidation of benzyl alcohol by acidified dichromate typically show a first-order dependence on the concentration of both the alcohol (substrate) and the dichromate (oxidant). orientjchem.orgresearchgate.net The reaction is acid-catalyzed, often exhibiting a fractional order with respect to the acid concentration, which suggests the involvement of a protonated Cr(VI) species in a pre-equilibrium step. orientjchem.orgresearchgate.net Studies on substituted benzyl alcohols reveal that electron-releasing substituents on the aromatic ring accelerate the reaction rate, while electron-withdrawing groups retard it. orientjchem.orgresearchgate.net This is consistent with the development of an electron-deficient center in the transition state of the rate-determining step. The absence of induced polymerization of monomers like acrylonitrile (B1666552) indicates that the reaction proceeds via an ionic mechanism, without the formation of free radical intermediates. orientjchem.orgresearchgate.net

Benzaldehyde Oxidation: The oxidation of benzaldehyde to benzoic acid has also been studied kinetically. Research using aqueous this compound found that aldehydes are generally more resistant to oxidation than the corresponding alcohols. cdnsciencepub.com This is attributed to a mechanism that involves hydration of the aldehyde prior to the oxidation step, with the hydration equilibrium being unfavorable under the reaction conditions. cdnsciencepub.com This leads to a more negative entropy of activation for aldehyde oxidation compared to alcohol oxidation. cdnsciencepub.com Other kinetic investigations, sometimes using related Cr(VI) reagents like quinolinium dichromate, confirm that the reaction is first order with respect to the aldehyde, the oxidant, and the acid catalyst. researchgate.net The product is identified as the corresponding carboxylic acid. researchgate.netasianpubs.org

Table of Mentioned Chemical Compounds

Influence of Reaction Conditions (pH, Temperature, Solvents) on Oxidation Outcomes

The efficacy, selectivity, and rate of oxidation reactions utilizing this compound are profoundly dependent on the specific reaction conditions employed. Key parameters such as pH, temperature, and the choice of solvent play a critical role in dictating the reaction pathway and the final product distribution.

Influence of pH

The pH of the reaction medium is a dominant factor controlling the oxidizing power of hexavalent chromium solutions. In aqueous media, the dichromate ion (Cr₂O₇²⁻) exists in a pH-dependent equilibrium with the chromate ion (CrO₄²⁻).

Cr₂O₇²⁻ (orange) + H₂O ⇌ 2CrO₄²⁻ (yellow) + 2H⁺

Under acidic conditions (low pH), the equilibrium shifts to the left, favoring the formation of the orange-colored dichromate ion. quora.comshaalaa.com The dichromate ion, often in the form of chromic acid (H₂Cr₂O₇) in strong acid, is a powerful oxidizing agent necessary for the oxidation of substrates like alcohols and aldehydes. quora.comlibretexts.org The standard electrode potential for the reduction of dichromate to Cr³⁺ is +1.33 V, a reaction that requires a high concentration of H⁺ ions. quora.com

Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O

Conversely, increasing the pH by adding a base shifts the equilibrium to the right, favoring the yellow chromate ion, which is a significantly weaker oxidant. quora.comshaalaa.combrainly.in Therefore, most oxidation reactions involving dichromate are performed in acidic solutions, typically using sulfuric acid or acetic acid, to ensure the presence of the potent dichromate oxidizing species. libretexts.orgvarsitytutors.com

Influence of Temperature

Temperature is a crucial parameter for controlling the rate and selectivity of dichromate oxidations. While some traditional oxidation methods required high temperatures, this often led to overoxidation and reduced yields. nih.gov Modern procedures often utilize controlled temperatures to achieve specific outcomes. For instance, in the oxidation of primary alcohols, careful temperature management is essential. The initial oxidation yields an aldehyde, which can be further oxidized to a carboxylic acid upon extended reaction time or at higher temperatures. libretexts.org

Research has shown that conducting oxidations at lower temperatures can enhance selectivity. In the catalytic oxidation of certain unsaturated alcohols, reactions performed at 0°C and gradually warmed to 15°C resulted in higher selectivity compared to reactions at higher temperatures. researchgate.net The kinetic studies of oxidation reactions also heavily rely on varying the temperature to determine activation parameters, providing insight into the reaction mechanism. jocpr.comijirset.com

Influence of Solvents

The choice of solvent significantly impacts the solubility of this compound and the course of the oxidation. This compound's high solubility in water and polar solvents like acetic acid is a key advantage over its potassium counterpart. wikipedia.org

Oxidations are often carried out in various media:

Aqueous Acid: The most common medium, where water acts as a solvent and the acid (e.g., H₂SO₄) provides the necessary H⁺ ions. libretexts.org

Mixed Solvents: To accommodate water-insoluble organic substrates, co-solvents are used. A mixture of water and acetonitrile (B52724) has been successfully employed in catalytic oxidations. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) can also be used as a solvent; in some cases, it acts solely as a medium without participating in the reaction. researchgate.net

Solvent-Free Conditions: To develop more environmentally benign methods, solvent-free, or solid-phase, reactions have been explored. These heterogeneous reactions can offer higher selectivity, milder conditions, and simpler product work-up. nih.govresearchgate.net For example, the selective oxidation of primary alcohols to aldehydes has been achieved by shaking the alcohol with this compound at room temperature under solvent-free conditions. researchgate.net

The following table summarizes the influence of various reaction conditions on the oxidation of alcohols with dichromate.

SubstrateOxidizing SystemConditionsPrimary ProductYield/SelectivityCitation
Primary Alcohol (e.g., Ethanol)Na₂Cr₂O₇ / H₂SO₄Excess alcohol, distill immediatelyAldehyde (Ethanal)Selective for aldehyde libretexts.org
Primary Alcohol (e.g., Ethanol)Na₂Cr₂O₇ / H₂SO₄Excess oxidant, heat under refluxCarboxylic Acid (Ethanoic Acid)Further oxidation to acid libretexts.org
Secondary Alcohol (e.g., Menthol)Na₂Cr₂O₇ / H⁺Standard conditionsKetone (Menthone)High yield wikipedia.org
BenzhydrolK₂Cr₂O₇ / AlCl₃Solvent-free, room temperatureBenzophenone98% nih.gov
1-Octyn-3-olNa₂Cr₂O₇ (cat.) / NaIO₄Water-MeCN solvent, 0-15 °C1-Octyn-3-one89% researchgate.net

Advanced Oxidation Processes Involving Dichromate Systems

Role in Catalytic Oxidation Reactions and Systems

While this compound is a powerful stoichiometric oxidant, its application generates significant chromium waste, which is toxic. researchgate.net To circumvent this, catalytic systems have been developed where this compound is used in small, recyclable amounts in conjunction with a terminal (stoichiometric) oxidant. This approach is more economical and environmentally friendly.

In these systems, this compound (Cr(VI)) oxidizes the organic substrate and is reduced to a lower oxidation state, typically Cr(III). A co-oxidant then reoxidizes the Cr(III) species back to Cr(VI), allowing the catalytic cycle to continue. A prominent example is the oxidation of primary and secondary alcohols using sodium periodate (B1199274) (NaIO₄) as the terminal oxidant and a catalytic quantity (e.g., 1 mol%) of this compound. researchgate.net This method, conducted under slightly acidic conditions, effectively converts alcohols to ketones or carboxylic acids. researchgate.net The catalytic cycle ensures that the chromium is continuously regenerated and available for further oxidation of the substrate.

The efficiency of these catalytic systems can be influenced by various factors. For instance, the reoxidation of the Cr(III) species can sometimes be slow or incomplete, leading to the formation of poorly soluble green Cr(III) compounds that hinder the catalytic turnover. researchgate.net

Furthermore, the reactivity and selectivity of dichromate-based oxidations can be enhanced through the use of co-catalysts or different reaction systems:

Lewis Acids: In solvent-free conditions, Lewis acids like aluminum chloride (AlCl₃) have been shown to be effective catalysts for oxidations with potassium dichromate, allowing reactions to proceed efficiently at room temperature. nih.gov

Phase-Transfer Catalysis: To overcome the immiscibility of aqueous dichromate solutions and organic substrates, phase-transfer agents can be employed. This technique facilitates the transfer of the dichromate ion into the organic phase, leading to rapid and selective oxidations of alcohols and hydrocarbons. rsc.org

These advanced catalytic approaches represent a significant improvement over traditional stoichiometric oxidations, offering milder reaction conditions, improved selectivity, and a reduced environmental footprint. nih.gov

The table below presents examples of catalytic oxidation systems involving dichromate.

SubstrateCatalytic SystemConditionsProductYieldCitation
1-Octyn-3-ol1 mol% Na₂Cr₂O₇·2H₂O, 1.1 eq. NaIO₄HNO₃, MeCN/H₂O, 0-15 °C1-Octyn-3-one89% researchgate.net
3-Hexyn-2-ol1 mol% Na₂Cr₂O₇·2H₂O, 1.1 eq. NaIO₄HNO₃, MeCN/H₂O, 0-15 °C3-Hexyn-2-one82% researchgate.net
Cinnamyl alcohol1 mol% Na₂Cr₂O₇·2H₂O, 1.1 eq. NaIO₄HNO₃, MeCN/H₂O, 0-15 °CCinnamic acid88% researchgate.net
BenzhydrolK₂Cr₂O₇, AlCl₃ (1:2 ratio)Solvent-free, 10 min, rtBenzophenone98% nih.gov
Benzyl alcoholK₂Cr₂O₇, AlCl₃ (1:2 ratio)Solvent-free, 10 min, rtBenzaldehyde95% nih.gov

Sodium Dichromate in Advanced Materials Science and Engineering

Precursor in Catalyst Development

Sodium dichromate serves as a crucial precursor in the creation of various chromium-based catalysts utilized across numerous industrial applications. Its properties allow for the synthesis of catalysts that improve reaction efficiencies and facilitate key chemical transformations. alliancechemical.com

The synthesis of chromium-based catalysts often begins with this compound as the source of chromium. google.comgoogle.com A primary method for creating supported catalysts, such as the widely used Phillips catalyst for polyethylene (B3416737) production, involves impregnating a high-surface-area support material like silica (B1680970) gel with a chromium-containing solution. wikipedia.orgresearchgate.netgoogle.com This is followed by a high-temperature calcination process in the presence of oxygen, which activates the catalyst by oxidizing the chromium, often to the Cr(VI) state, and anchoring it to the support surface. wikipedia.orgresearchgate.net Even when a trivalent chromium salt is used, oxidation to Cr(VI) typically occurs during calcination. researchgate.net The chromium species, which can exist in various oxidation states (Cr⁶⁺, Cr⁵⁺, Cr³⁺, and Cr²⁺), are then ready to perform their catalytic function. researchgate.netalfachemic.com

The specific preparation conditions, including the choice of precursor, support material, and calcination temperature, significantly influence the distribution of chromium species and the final properties of the catalyst. researchgate.net For instance, the Phillips catalyst is prepared by impregnating silica with a chromium compound like chromium trioxide (which can be derived from this compound) and then calcining it in air. wikipedia.orgresearchgate.netyoutube.com

Characterization of these catalysts is essential to understand their structure and function. A variety of analytical and spectroscopic techniques are employed for this purpose. researchgate.net Key methods include:

X-ray Diffraction (XRD): Used to determine the bulk structure and identify crystalline phases, such as α-Cr₂O₃, within the catalyst. researchgate.netresearchgate.nethidenanalytical.com

Electron Microscopy (e.g., TEM): Provides information on the morphology and size of the catalyst particles. researchgate.nethidenanalytical.com

Spectroscopic Techniques (e.g., FT-IR, UV-vis, DRS): Techniques like Fourier-transform infrared spectroscopy (FT-IR), Diffuse Reflectance UV-vis spectroscopy (DRUV-vis), and Temperature-Programmed Reduction (TPR) are used to identify the different chromium species (Cr⁶⁺, Cr³⁺, Cr²⁺) and their coordination environment on the support surface. researchgate.netresearchgate.netmdpi.comrsc.org

Chemisorption: Pulse chemisorption techniques using probe molecules like oxygen (O₂) and carbon monoxide (CO) can quantify the number of active Cr³⁺ and Cr²⁺ sites, respectively. researchgate.nethidenanalytical.com

Table 1: Summary of Synthesis and Characterization of Chromium-Based Catalysts

Aspect Description Techniques/Methods References
Precursor This compound is a common starting material, often converted to other chromium compounds like chromium trioxide for use in synthesis. Chemical Conversion , youtube.com
Synthesis Method Impregnation of a support (e.g., silica, alumina) with a chromium solution, followed by high-temperature calcination and activation. Wet Impregnation, Calcination, Reduction wikipedia.org, researchgate.net, google.com
Key Catalyst Example Phillips Catalyst: Chromium oxide supported on silica gel, used for polyethylene production. Impregnation, Calcination wikipedia.org, researchgate.net, illinois.edu
Structural Characterization Determination of the physical and crystalline structure of the catalyst. X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) researchgate.net, hidenanalytical.com
Species Identification Identification and quantification of different chromium oxidation states (Cr⁶⁺, Cr³⁺, etc.) which act as the active sites. FT-IR, UV-vis, TPR, X-ray Absorption Spectroscopy (XAS), Chemisorption researchgate.net, mdpi.com, hidenanalytical.com

Chromium-based catalysts, often derived from this compound, are valued for their low cost and high performance in a wide array of organic and industrial chemical reactions. alfachemic.com Their versatility stems from chromium's ability to exist in multiple oxidation states, which allows for the tailoring of catalysts for specific transformations. rsc.org

Key industrial applications include:

Polymerization Reactions: The most significant application is in the production of polyolefins. alfachemic.com The Phillips catalyst, for example, is responsible for producing about half of the world's high-density polyethylene (HDPE). wikipedia.orgyoutube.com These catalysts are known for producing polymers with a wide molecular weight distribution and excellent processing properties. alfachemic.com

Dehydrogenation Reactions: Chromium catalysts are effective in various hydrocarbon dehydrogenation processes. alfachemic.com The addition of promoters can further enhance their catalytic performance. alfachemic.com

Synthesis Gas Production: Certain chromium-based catalyst systems, such as those comprising nickel-chromium or cobalt-chromium compounds, show high activity and selectivity in converting hydrocarbons into synthesis gas (a mixture of carbon monoxide and hydrogen). epa.gov

Other Organic Syntheses: These catalysts are employed in numerous other organic transformations, including coupling reactions for producing chemicals like hydrogen cyanide, fluorination reactions, and the formation of polycarbonates from epoxides and carbon dioxide. alfachemic.comrsc.org

Table 2: Industrial Applications of Chromium-Based Catalysts

Application Area Specific Transformation Catalyst Type/Role References
Polymer Production Ethylene polymerization to produce High-Density Polyethylene (HDPE). Phillips Catalyst (Chromium oxide on silica) wikipedia.org, youtube.com, alfachemic.com
Chemical Synthesis Dehydrogenation of hydrocarbons. Supported chromium oxide catalysts. alfachemic.com
Production of Hydrogen Cyanide (HCN). Supported chromium catalyst in coupling reactions. alfachemic.com
Production of 1,2-Propanediol. Chromium catalyst used as a cocatalyst. alfachemic.com
Synthesis of polycarbonates and cyclic carbonates. Chromium catalysts for epoxide ring-opening with CO₂. rsc.org
Petrochemicals Conversion of hydrocarbons to synthesis gas (CO + H₂). Nickel-chromium and cobalt-chromium containing catalysts. epa.gov
Fluorination reactions (e.g., hydrofluorocarbon production). Chromium oxide is the main catalyst for gas-phase synthesis. alfachemic.com

Application in Surface Engineering and Material Preservation

This compound is a fundamental component in surface treatment technologies, prized for its ability to form protective layers that prevent corrosion on various metals. vaisala.com It has also seen historical use in preserving materials like wood. ceramic-glazes.com

Chromate (B82759) conversion coatings are chemically formed protective films used to passivate metals such as aluminum, zinc, cadmium, and steel. wikipedia.orgnist.gov this compound is a key ingredient in the aqueous solutions, or baths, used to apply these coatings. wikipedia.orgnist.gov The process typically involves immersing the metal part in the chemical bath for a short period. wikipedia.org This causes a reaction between the solution and the metal surface, resulting in the formation of a thin, gelatinous, and non-porous film. google.com

This film provides excellent corrosion resistance and serves as an effective primer that improves the adhesion of subsequent paints and adhesives. wikipedia.org The coatings are widely used on galvanized parts, screws, hardware, and critically, on aluminum alloys in the aerospace industry to meet military specifications for corrosion protection. wikipedia.orgalliancechemical.com The composition of the chromating bath can be adjusted depending on the metal being treated and the desired outcome, but it typically contains hexavalent chromium compounds like this compound, along with various acids and activators. wikipedia.orggoogle.com For example, the Cronak process for zinc involves a solution of this compound and sulfuric acid. wikipedia.org

Table 3: Example Compositions of Chromate Conversion Coating Baths

Target Metal Coating Type Key Components in Aqueous Solution Reference
Zinc, Cadmium Yellow/Iridescent This compound, Sulfamic Acid, Boric Acid, Sodium Silicofluoride, Nitric Acid google.com
Zinc, Cadmium Cronak Process This compound (Na₂Cr₂O₇ · 2H₂O), Concentrated Sulfuric Acid wikipedia.org
Aluminum Protective Coating Hexavalent Chromium Ions (from Chromic Acid or Dichromates), Fluoride (B91410) Ions, Arsenic google.com
Aluminum Chemical Film Chromic Acid, Barium Nitrate (B79036), Sodium Silicofluoride, Ferricyanide wikipedia.org

The protective nature of chromate conversion coatings stems from a complex electrochemical process at the metal's surface. nmfrc.org When a metal like aluminum is exposed to the chromate solution, an initial chemical attack occurs. nist.gov Activators, such as fluoride ions, help dissolve the natural oxide layer on the metal, allowing the chromating reactions to begin. nist.govgoogle.com

The core mechanism involves a redox reaction. The metal surface is oxidized, and in the process, hexavalent chromium (Cr⁶⁺) from the dichromate is reduced to trivalent chromium (Cr³⁺). nmfrc.orgastfinishing.com This newly formed trivalent chromium precipitates as an insoluble, hydrated chromium hydroxide (B78521) or oxide, forming a gel-like film that adheres to the surface. nist.govnmfrc.orggoogle.com

A critical feature of these coatings is the inclusion of both trivalent and hexavalent chromium in the final film. nist.govnmfrc.org The insoluble trivalent chromium forms the structural "backbone" of the protective layer. google.comdtic.mil The residual, soluble hexavalent chromium stored within this matrix provides a remarkable "self-healing" capability. nist.govgoogle.compcimag.comccsenet.org If the coating is scratched or damaged, the stored Cr⁶⁺ ions can migrate to the exposed area, where they are reduced, re-passivating the surface and stifling the corrosion process. google.comdtic.mil This ability to inhibit both the anodic and cathodic reactions of corrosion makes chromate treatments exceptionally effective. google.com

Historically, this compound was a key ingredient in the formulation of wood preservatives, most notably Chromated Copper Arsenate (CCA). ceramic-glazes.comalliancechemical.comwikipedia.org These preservatives were used to pressure-impregnate lumber intended for outdoor use to protect it from microbial decay and insect attack. wikipedia.org In CCA formulations, the chromium, sourced from compounds like this compound or chromium trioxide, acts as a fixative. wikipedia.org It helps to bind the copper (the primary fungicide) and arsenic (the primary insecticide) compounds to the wood structure, preventing them from leaching out into the environment. wikipedia.org

While highly effective, the use of CCA-treated wood in residential applications has been significantly restricted due to health and environmental concerns related to arsenic and chromium. ceramic-glazes.comwikipedia.org However, it continues to be used in certain industrial and specialized applications. alliancechemical.comwikipedia.org this compound is also cheaper than alternatives like potassium dichromate, making it an economically favorable choice in these formulations. google.com Furthermore, it could be used directly from a solution, saving a manufacturing step from its production from chrome ore. google.com

Role in Pigment and Dye Chemistry as a Precursor

This compound (Na₂Cr₂O₇) is a pivotal precursor in the synthesis of a wide array of inorganic pigments and is integral to various processes within dye chemistry. wikipedia.orgnippon-chem.co.jp Its utility stems from its properties as a strong oxidizing agent and as a readily available source of hexavalent chromium, which is the foundation for numerous chromium-based compounds. nih.gov Virtually all materials and compounds based on chromium are prepared from this compound, making it a fundamental starting material for products used in paints, inks, plastics, and textiles. wikipedia.org The compound's high solubility in water is a significant advantage in many industrial applications compared to its potassium counterpart. wikipedia.org

The production of these pigments and the application of dyes often involve the chemical conversion of the dichromate ion into other chromium compounds. For instance, in pigment manufacturing, this compound is reacted with other chemical species to precipitate highly stable, insoluble colored compounds. wikipedia.org In the textile industry, it functions both as an oxidizing agent for the development of certain dye colors and as a mordant to affix dyes to fabrics, enhancing color fastness. changyuancorp.com

Inorganic Pigment Production

This compound is the primary raw material for an entire class of inorganic pigments known as chrome pigments. scribd.comindexcopernicus.com These pigments are valued for their bright colors, stability, and resistance to light and heat, though environmental regulations have impacted the use of some, like those containing lead. wikipedia.orgchangyuancorp.com The manufacturing process typically involves reacting an aqueous solution of this compound with other inorganic salts to precipitate the desired pigment. nih.gov

Chrome Green (Chromium (III) Oxide): One of the most stable green pigments, chromium (III) oxide (Cr₂O₃), is produced from this compound. compoundchem.com The manufacturing process generally involves the reduction of this compound at high temperatures. google.comgoogle.com This is often achieved by calcining a mixture of this compound and a reducing agent, such as sulfur or carbon. scribd.compigmentchemical.com An alternative method involves reacting this compound with an ammonium (B1175870) salt, like ammonium sulfate (B86663), and heating the mixture to temperatures between 800°C and 1100°C. google.comgoogle.com The resulting product is a highly stable pigment used in applications requiring high durability, such as coloring metallurgical products and cement. pigmentchemical.com

Lead Chromate Yellow (Chrome Yellow): Lead (II) chromate (PbCrO₄) is a vibrant yellow pigment historically used in paints. wikipedia.orgcompoundchem.com It is synthesized through a precipitation reaction between this compound and a soluble lead salt, typically lead nitrate or lead acetate (B1210297). nih.govchangyuancorp.compigmentchemical.com By adjusting the reaction conditions and introducing other compounds like sodium hydroxide or aluminum sulfate, a range of colors from light yellow to orange can be produced. changyuancorp.compigmentchemical.com

Zinc Chromate Yellow (Zinc Yellow): Zinc yellow, a pigment with the chemical formula ZnCrO₄, is another important chromate pigment. compoundchem.com It is produced by reacting zinc oxide with a solution containing chromate ions, which are derived from sodium or potassium dichromate. pigmentchemical.com

Molybdate Red: This pigment is also produced using this compound as a key raw material. changyuancorp.comchangyuancorp.com

The following table summarizes key inorganic pigments derived from this compound.

Pigment NameChemical NameChemical FormulaCharacteristic Color
Chrome GreenChromium (III) OxideCr₂O₃Green
Chrome YellowLead (II) ChromatePbCrO₄Yellow
Zinc YellowZinc ChromateZnCrO₄Yellow
Molybdate RedLead Chromate MolybdatePb(Cr,S,Mo)O₄Red-Orange

Role in Dye Chemistry

Beyond pigment manufacturing, this compound plays a crucial role in the application and synthesis of various dyes, primarily for the textile industry. changyuancorp.com Its functions are mainly centered on its strong oxidizing properties and its ability to act as a mordant. mfa.org

Oxidizing Agent: In the synthesis and application of certain classes of dyes, this compound serves as a potent oxidizing agent. It is used in the production of aniline (B41778) dyes and as a post-treatment agent for vat dyes. changyuancorp.comchangyuancorp.com In these processes, the oxidation step is critical for developing the final color of the dye on the fabric. changyuancorp.com

Mordant Dyeing: this compound is widely used as a mordant, particularly for dyeing wool and other protein fibers with acid mordant dyes. changyuancorp.comscribd.com A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. In this process, the this compound is reduced, typically to a trivalent chromium compound, which then forms an insoluble complex with the dye molecule within the fiber. changyuancorp.com This reaction significantly improves the dye's fastness properties, such as resistance to washing and light. changyuancorp.com

Environmental Chemistry and Geochemical Transformations of Chromium Species Derived from Sodium Dichromate

Chromium Speciation in Environmental Media

Chromium speciation analysis is crucial for assessing environmental contamination because the toxicity and mobility of chromium are highly dependent on its oxidation state. tandfonline.com While Cr(III) is relatively immobile and considered an essential micronutrient for humans, Cr(VI) is highly mobile, toxic, and carcinogenic. nih.govub.ac.id

Analytical Techniques for Distinguishing Chromium(III) and Chromium(VI) Species in Environmental Samples

A variety of analytical methods are employed to differentiate and quantify Cr(III) and Cr(VI) in environmental matrices such as water and soil. These techniques often involve a separation step followed by detection.

Commonly used methods include:

Spectrophotometry: This method often involves the use of a complexing agent, such as 1,5-diphenylcarbazide, which reacts specifically with Cr(VI) to form a colored complex that can be measured by UV-vis absorption. ub.ac.idnih.gov Total chromium can be determined after the oxidation of Cr(III) to Cr(VI). ub.ac.id

Atomic Absorption Spectrometry (AAS): AAS can be used to determine the total chromium concentration. nih.gov For speciation, it is often coupled with a pre-concentration or separation technique, such as solid-phase extraction, that selectively isolates one of the chromium species. nih.govresearchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): These are highly sensitive elemental analysis techniques that provide the total chromium concentration. nih.gov When interfaced with separation techniques like high-performance liquid chromatography (HPLC), they can provide powerful tools for chromium speciation. nih.gov

Surface-Enhanced Raman Scattering (SERS): This technique allows for the differentiation of Cr(VI) and Cr(III) based on their distinct spectral features. nih.gov The SERS signals for each species show different dependencies on pH, with Cr(VI) being most prominent at a pH of 10 and Cr(III) at a pH of 5.5. nih.gov

Solid-Phase Extraction (SPE): This technique is used for the selective separation and preconcentration of chromium species from water samples. nih.gov For instance, a sorbent like silica (B1680970) gel modified with niobium(V) oxide can selectively adsorb Cr(III) in the pH range of 6-9, allowing for its separation from Cr(VI). nih.gov

The following table summarizes some of the analytical techniques used for chromium speciation.

Analytical TechniquePrincipleMethod Detection Limit (MDL) / Limit of Detection (LOD)Sample MatrixReference
Spectrophotometry with 1,5-diphenylcarbazideColorimetric detection of Cr(VI) complex.0.1 mg/LWater nih.gov
Atomic Adsorption Spectrometry (AAS)Measures total chromium by atomic absorption.0.02 µg/LWater nih.gov
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)Measures total chromium by atomic emission.4 µg/LWater nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Measures total chromium by mass.0.08 µg/LWater nih.gov
Solid-Phase Extraction with FAASSelective preconcentration of Cr(III) on a solid sorbent followed by Flame Atomic Absorption Spectrometry.0.34 µg/L for Cr(III)Water nih.gov
Surface-Enhanced Raman Scattering (SERS)Differentiates Cr(VI) and Cr(III) based on distinct Raman spectral features.< 0.1 mg/L for Cr(VI)Water nih.gov

Interconversion Dynamics between Cr(III) and Cr(VI) in Soil and Aquatic Systems

The transformation between Cr(III) and Cr(VI) is a dynamic process in both soil and aquatic environments, influenced by various chemical and biological factors. capes.gov.brgfredlee.com The oxidation of Cr(III) to the more toxic Cr(VI) can occur, posing a long-term environmental risk. researchgate.net Conversely, the reduction of Cr(VI) to the less mobile Cr(III) is a key process in the natural attenuation and remediation of chromium-contaminated sites. acs.org

In soils, the oxidation of Cr(III) can be facilitated by the presence of manganese oxides. capes.gov.brnih.gov Even Cr(III) that has been immobilized through remediation can potentially be re-oxidized to Cr(VI) under certain environmental conditions. researchgate.net The reduction of Cr(VI) in soil is often driven by organic matter and reducing agents like Fe(II). acs.orgnih.gov

In aquatic systems, the interconversion is also prevalent. gfredlee.com Cr(VI) can be reduced by substances such as Fe(II), dissolved sulfides, and certain organic compounds. gfredlee.comresearchgate.net The oxidation of Cr(III) can occur in the presence of a large excess of manganese dioxide (MnO2) and slowly by dissolved oxygen. gfredlee.comresearchgate.net

Influence of Environmental Physicochemical Factors (e.g., pH, Redox Potential) on Chromium Speciation

The speciation of chromium in the environment is significantly governed by physicochemical parameters, most notably pH and redox potential (Eh). nih.govnih.gov

pH: The pH of the soil or water affects not only the chemical form of chromium but also its solubility and interaction with other environmental components. nih.govresearchgate.net In acidic conditions (pH < 6.5), Cr(VI) predominantly exists as the hydrogen chromate (B82759) ion (HCrO₄⁻) and dichromate (Cr₂O₇²⁻), while at a pH above 6.5, the chromate ion (CrO₄²⁻) is the dominant form. nih.govresearchgate.net Cr(III) has very low stability at a pH of around 5.5 and tends to precipitate as chromium hydroxide (B78521) [Cr(OH)₃] at higher pH values, making it much less mobile in most soils. nih.govresearchgate.net A decrease in soil pH can lead to the mobilization of Cr(III). nih.gov The adsorption of Cr(VI) by soil minerals also tends to decrease with increasing pH. nih.gov

Redox Potential (Eh): The redox potential of the environment determines the relative stability of Cr(III) and Cr(VI). nih.gov In oxygen-rich, oxidizing environments with a high Eh, Cr(VI) is the more stable species. nih.gov Conversely, in reducing environments with a low Eh, Cr(III) is the favored form. nih.gov The presence of reducing agents like Fe(II) and sulfides can significantly lower the redox potential, promoting the reduction of Cr(VI) to Cr(III). nih.gov

The following table illustrates the dominant chromium species under varying pH and redox conditions.

pH RangeDominant Cr(VI) SpeciesDominant Cr(III) SpeciesRedox Condition Favoring Cr(VI)Redox Condition Favoring Cr(III)Reference
< 0.7H₂Cr₂O₇Cr³⁺(H₂O)₆High EhLow Eh researchgate.net
0.7 - 6.5HCrO₄⁻, Cr₂O₇²⁻Cr(OH)²⁺, Cr(OH)₂⁺High EhLow Eh nih.govresearchgate.net
> 6.5CrO₄²⁻Cr(OH)₃ (precipitate)High EhLow Eh nih.govnih.govresearchgate.net

Role of Microorganisms in Chromium Speciation Transformations

Microorganisms play a significant role in the biogeochemical cycling of chromium, primarily through the reduction of toxic Cr(VI) to the less harmful Cr(III). tandfonline.comnih.govnih.gov This microbial transformation is a key component of bioremediation strategies for chromium-contaminated environments. tandfonline.comresearchgate.netnih.gov

A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to possess the ability to reduce Cr(VI). tandfonline.comnih.govresearchgate.net This reduction can occur through various mechanisms:

Direct enzymatic reduction: Many bacteria utilize chromate reductases, which can be either soluble enzymes within the cell or membrane-bound, to directly convert Cr(VI) to Cr(III). saudijournals.com This process can occur under both aerobic and anaerobic conditions. saudijournals.com Some bacteria can even use Cr(VI) as a terminal electron acceptor during respiration. researchgate.net

Indirect reduction: Microorganisms can indirectly facilitate Cr(VI) reduction by producing metabolic byproducts, such as hydrogen sulfide, that are strong reducing agents. saudijournals.com They can also alter the local pH and redox potential, creating conditions that favor the chemical reduction of Cr(VI). nih.gov

Several bacterial genera are known for their Cr(VI) reduction capabilities, including Pseudomonas, Bacillus, Arthrobacter, and Klebsiella. nih.govsaudijournals.comresearchgate.net Fungi such as Rhizopus sp. have also been shown to be effective in Cr(VI) bioremediation. tandfonline.com The efficiency of microbial Cr(VI) reduction can be influenced by factors such as pH, temperature, and the presence of other nutrients. nih.govmdpi.com

Environmental Fate and Transport Mechanisms of Chromium Compounds

The movement and ultimate fate of chromium compounds in the environment are controlled by a complex interplay of physical, chemical, and biological processes. Adsorption and complexation with soil and sediment components are particularly important in determining the mobility of chromium.

Adsorption and Complexation with Soil and Sediment Components (e.g., Iron-Manganese Oxides, Organic Matter)

The interaction of chromium with solid phases in the environment is a key factor in its transport. Cr(III) is generally much more strongly adsorbed to soil and sediment particles than Cr(VI). researchgate.net

Iron and Manganese Oxides: These minerals are abundant in many soils and sediments and have a high capacity for adsorbing chromium. nih.gov Cr(III) can be effectively bound to the surfaces of iron and manganese oxides and hydroxides. nih.gov However, manganese oxides can also act as oxidizing agents, potentially converting adsorbed Cr(III) to the more mobile Cr(VI). capes.gov.brnih.gov The adsorption of Cr(VI) onto minerals like ferrihydrite and birnessite is strongly influenced by pH. researchgate.net

Organic Matter: Soil organic matter (OM) plays a multifaceted role in chromium's fate. nih.gov It can directly reduce Cr(VI) to Cr(III), with dissolved organic carbon acting as an electron donor. nih.gov OM also has a high cation exchange capacity and can form stable complexes with Cr(III), a process that can either immobilize the chromium or, in the case of soluble organic complexes, enhance its mobility. nih.govsciopen.comnih.gov The complexation of Cr(III) with natural organic matter, such as fulvic acid, can be a slow process, sometimes requiring months to reach equilibrium. nih.gov The presence of organic matter has been positively correlated with total soil chromium content, indicating its significant role in chromium retention. researchgate.net

The following table summarizes the interactions of chromium species with key soil components.

Soil ComponentInteraction with Cr(III)Interaction with Cr(VI)Effect on MobilityReference
Iron-Manganese OxidesStrong adsorption; potential for oxidation to Cr(VI) by Mn oxides.Adsorption, particularly at lower pH.Generally decreases Cr(III) mobility; can increase Cr(VI) mobility through oxidation. capes.gov.brnih.govresearchgate.net
Organic MatterComplexation (can be immobilizing or mobilizing); reduction of Cr(VI) to Cr(III).Reduction to Cr(III); some adsorption.Can decrease mobility by forming stable complexes and reducing Cr(VI), or increase mobility via soluble organic complexes. nih.govsciopen.comnih.govresearchgate.net
Clay MineralsAdsorption.Adsorption, particularly at lower pH.Decreases mobility. researchgate.net

Migration and Transformation Dynamics in Natural Water Bodies and Terrestrial Environments

The environmental fate of chromium derived from sodium dichromate is dictated by a complex interplay of hydrological, geochemical, and biological processes that control its migration and transformation. The two primary chromium species, hexavalent chromium (Cr(VI)) and trivalent chromium (Cr(III)), exhibit vastly different behaviors in the environment. Cr(VI), the initial form in this compound, is highly soluble and mobile, posing a significant risk of contaminating water resources. nih.govnih.gov Conversely, Cr(III) is less mobile, tending to precipitate as hydroxides or adsorb onto mineral and organic surfaces. nih.govacs.org

In natural water bodies, Cr(VI) and Cr(III) are readily interconvertible. gfredlee.comresearchgate.net The dominant processes and the resulting chromium species depend on the specific conditions of the water system. If conditions favor the more soluble Cr(VI), chromium will tend to accumulate in the water column. gfredlee.com If conditions favor the less soluble Cr(III), accumulation is more likely to occur in the sediments. gfredlee.com The reduction of Cr(VI) to Cr(III) can be facilitated by several naturally occurring substances, including ferrous iron (Fe(II)), dissolved sulfides, and certain organic compounds containing sulfhydryl groups. acs.orggfredlee.com Conversely, the oxidation of Cr(III) back to the more mobile Cr(VI) can occur in the presence of manganese dioxide (MnO2), a common mineral in soils and sediments. gfredlee.comnih.gov While dissolved oxygen can also theoretically oxidize Cr(III), the reaction is extremely slow under typical environmental conditions. researchgate.netnih.gov

In terrestrial environments, the vertical migration of Cr(VI) through the soil profile is significantly influenced by the soil's physical and chemical properties. nih.gov Key factors include soil permeability, organic matter content, and the volume of water passing through the soil. nih.gov In a case study of a chromate production site, it was observed that downward migrating Cr(VI) was preferentially retained by clay layers, leading to an accumulation at depths of 5-10 meters before continuing to diffuse deeper. nih.gov The presence of organic matter in soil can promote the reduction of Cr(VI) to Cr(III), effectively immobilizing the chromium. acs.orgnih.gov

Groundwater contamination is a major concern due to the high mobility of Cr(VI). The interaction between contaminated soil and groundwater can lead to a state of leaching and redox equilibrium over time. nih.gov The movement of chromium in groundwater is not solely as a dissolved ion. Studies have shown that colloidal forms of chromium, such as barium chromate (BaCrO4), can form through secondary precipitation when Cr(VI) interacts with other elements like barium present in the aquifer. acs.org These colloidal particles can play a significant role in the transport and eventual solubility of chromium in groundwater. acs.org Furthermore, fluctuating groundwater tables, influenced by events like rainfall, can create complex flow fields that enhance the three-dimensional migration and dispersion of chromium in the subsurface. nih.gov

Interactive Data Table: Factors Influencing Chromium Transformation in Aquatic and Terrestrial Environments

Parameter Effect on Chromium Speciation Environmental Compartment Finding Citation
Redox Potential (Eh) & pH Determines the dominant chromium species (Cr(VI) or Cr(III)). Soil, Water, Sediments Low Eh and acidic to neutral pH favor reduction to Cr(III). High Eh favors Cr(VI). acs.orgnih.gov
Organic Matter Reduces Cr(VI) to Cr(III). Soil, Sediments Acts as a significant electron donor for Cr(VI) reduction, leading to immobilization. acs.orgnih.gov
Ferrous Iron (Fe(II)) Rapidly reduces Cr(VI) to Cr(III). Water, Sediments A primary abiotic pathway for Cr(VI) reduction, especially in anaerobic systems. gfredlee.comresearchgate.net
Manganese Dioxide (MnO2) Oxidizes Cr(III) to Cr(VI). Soil, Sediments A key mineral responsible for the re-oxidation and mobilization of chromium. gfredlee.comnih.gov
Soil Permeability Controls the rate of vertical migration. Soil Higher permeability allows for faster downward movement of soluble Cr(VI). nih.gov
Groundwater Flow Influences the dispersion and transport of chromium. Aquifers Dynamic flow, affected by rainfall, can expand the contamination plume. nih.gov
Barium (Ba) Can precipitate Cr(VI) as BaCrO4 colloids. Groundwater Affects chromium mobility and solubility through secondary precipitation. acs.org

Advanced Remediation Technologies for Chromium Contaminated Effluents

Chemical and Physicochemical Treatment Approaches

Chemical and physicochemical methods are widely employed for the removal of chromium from wastewater, primarily targeting the conversion of highly toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent form (Cr(III)) and its subsequent removal.

Chemical reduction is a cornerstone of chromium wastewater treatment, involving a two-step process. The initial step is the reduction of Cr(VI) to Cr(III) under acidic conditions, typically at a pH between 2 and 3. wrc.org.zahach.com This is followed by the precipitation of trivalent chromium as chromium hydroxide (B78521) [Cr(OH)₃] by raising the pH. hach.com

Commonly utilized reducing agents include gaseous sulfur dioxide, sodium sulfite, sodium metabisulfite, and ferrous sulfate (B86663). wrc.org.za The selection of the reducing agent can be influenced by factors such as cost, efficiency, and operational conditions. For instance, ferrous sulfate has been shown to be effective, though it may require a longer reduction time compared to sodium metabisulfite. internationaljournalcorner.com The reaction rate is heavily dependent on the pH of the solution, with a decrease in reaction speed as the pH increases. wrc.org.za

Table 1: Comparison of Chemical Reducing Agents for Cr(VI) Removal

Reducing Agent Typical pH for Reduction Key Findings
Ferrous Sulfate (FeSO₄) <3 internationaljournalcorner.com Requires a lower pH for complete reduction compared to sodium metabisulfite. internationaljournalcorner.com
Sodium Metabisulfite (Na₂S₂O₅) ~2.2 internationaljournalcorner.com Requires a shorter reduction time compared to ferrous sulfate. internationaljournalcorner.com
Sulfur Dioxide (SO₂) 2-3 wrc.org.zahach.com A commonly used chemical reducing agent. hach.com

Coagulation-flocculation is a process that removes contaminants from wastewater by adding chemical coagulants to destabilize fine particles, followed by gentle mixing to encourage the formation of larger agglomerates (flocs) that can be easily settled and removed. netsolwater.com This method is effective for separating a variety of pollutants, including heavy metals like chromium. netsolwater.com

Traditional coagulants are often used, but there is growing interest in natural polymers to avoid secondary pollution. nih.gov For example, a hybrid method using Moringa oleifera seed coagulant followed by adsorption-filtration has demonstrated high removal efficiency for chromium ions. neptjournal.com This approach can achieve removal efficiencies exceeding 98%. neptjournal.com The effectiveness of coagulation-flocculation is influenced by parameters such as pH, coagulant dosage, and mixing speeds. researchgate.netunnes.ac.id Studies have shown that for certain bio-flocculants, the process is rapid within a pH range of 7-9. researchgate.net

Electrochemical methods are gaining traction as an effective and economically viable solution for chromium removal, often with the benefit of producing less sludge. nih.gov

Electrocoagulation is a prominent electrochemical technique that involves the in-situ generation of coagulants by dissolving sacrificial anodes, typically made of iron or aluminum. mdpi.commdpi.com In this process, Cr(VI) is reduced to Cr(III) at the cathode or by the dissolved anode material (e.g., Fe²⁺). mdpi.comnih.gov Subsequently, the Cr(III) precipitates as Cr(OH)₃ as the pH increases near the cathode. mdpi.com The efficiency of electrocoagulation is influenced by factors such as the electrode material, current density, initial pH, and treatment time. mdpi.com For example, using iron electrodes, almost complete removal of Cr(VI) has been achieved at a low current density within 20 minutes. researchgate.net

Vortex Layer Technology utilizes electromagnetic devices to create a vortex layer with ferromagnetic particles. This intensive mixing, along with electrochemical processes within the layer, enhances the reduction of Cr(VI) to Cr(III). globecore.comglobal-recycling.info This technology can significantly reduce the consumption of chemical reagents like ferrous sulfate and can even achieve complete reduction through the action of colloid metal and hydrogen generated in the process. thewaternetwork.com The process is continuous and significantly shortens the treatment time compared to conventional methods. global-recycling.infothewaternetwork.com

Membrane filtration is a physical separation process that uses semi-permeable membranes to remove contaminants based on size exclusion. samcotech.comnetsolwater.com Several types of membrane filtration are employed for chromium separation, including:

Ultrafiltration (UF): Effective for removing suspended solids and macromolecules. samcotech.comnetsolwater.com

Nanofiltration (NF): Capable of removing ions like chromium with high efficiency (over 95%). slideshare.net

Reverse Osmosis (RO): Has the smallest pores and achieves the highest rejection rates of over 97%, but requires higher operating pressures. slideshare.net

These techniques can be used individually or in sequence to maximize removal efficiency and membrane longevity. netsolwater.comsamcotech.com A significant advantage of NF and RO is the potential to recover chromium, as they produce a chromium-rich retentate that can be reused. netsolwater.comsamcotech.comnetsolwater.com Integrated systems, such as combining ultrafiltration with reverse osmosis, can be particularly effective, where UF protects the RO membrane from fouling while the RO membrane separates the metal ions. nih.gov

Biological Remediation Strategies (Bioremediation)

Bioremediation has emerged as a cost-effective, environmentally friendly, and energy-efficient alternative for removing heavy metals like chromium from wastewater. nih.gov This approach utilizes biological materials to bind and remove contaminants.

Biosorption is a passive process where metal ions bind to the surface of biomass. nih.gov A wide variety of low-cost and readily available materials have been investigated for their biosorptive capacity for chromium.

Agricultural Waste: Various agricultural by-products have shown significant potential as biosorbents. This includes materials like cotton and barberry waste, arecanut leaf sheaths, and groundnut shells. irost.irnih.govnih.gov The efficiency of biosorption is often pH-dependent, with an acidic pH of around 2.0 being optimal for Cr(VI) removal by many agricultural wastes. irost.irnih.gov The maximum adsorption capacity can vary significantly between different materials.

Table 2: Efficacy of Agricultural Waste in Chromium Biosorption

Adsorbent Material Optimal pH Maximum Adsorption Capacity (mg/g) Reference
Cotton Waste 2.0 20.7 irost.ir
Barberry Waste 2.0 15.5 irost.ir
Groundnut Shells N/A 5.3 nih.gov

Algae: Algal biomass, both living and dead, has been demonstrated to be an effective biosorbent for chromium. nih.gov Green algae such as Cladophora glomerata have shown significant removal percentages. researchgate.netcapes.gov.br Studies have found that an acidic pH of 2.0 is optimal for Cr(VI) biosorption by acid-treated algal biomass. researchgate.netcapes.gov.br Chlorella vulgaris has also been identified as a particularly efficient microalga for chromium removal, capable of achieving complete removal at lower concentrations over time. researchgate.net

Fungi and Bacteria Biomass: Fungi and bacteria are known to tolerate and detoxify heavy metals, making them suitable candidates for biosorption. ut.ac.ir Fungal species like Aspergillus niger and Penicillium have been extensively studied. ijcmas.comejeba.com The cell walls of filamentous fungi possess a high ion exchange capacity. ut.ac.ir The efficiency of biosorption by fungal biomass is influenced by factors such as pH, temperature, contact time, and biomass concentration. ijcmas.com For instance, Aspergillus niger has shown optimal Cr(VI) biosorption at a pH of 3. ijcmas.com Similarly, various bacteria, including species of Bacillus and Pseudomonas, are effective metal biosorbents. nih.gov

Microbial Reduction and Biotransformation Pathways of Chromium

The bioremediation of hexavalent chromium (Cr(VI)) from industrial effluents is a cost-effective and environmentally friendly approach that utilizes the metabolic processes of various microorganisms. nih.gov Bacteria, in particular, have demonstrated significant potential in detoxifying Cr(VI) by converting it to its less toxic and less mobile trivalent form (Cr(III)). nih.gov This transformation is achieved through a variety of microbial reduction and biotransformation pathways.

The primary mechanism of microbial chromium detoxification is the enzymatic reduction of Cr(VI) to Cr(III). frontiersin.org This process can occur under both aerobic and anaerobic conditions and can be facilitated by a range of microorganisms, including bacteria such as Pseudomonas putida and Bacillus subtilis. nih.gov The reduction can take place intracellularly, extracellularly, or on the cell surface. nih.govfrontiersin.org

Intracellular Reduction: In this pathway, Cr(VI) is transported into the microbial cell where it is reduced by soluble enzymes in the cytoplasm. nih.govfrontiersin.org This is often considered a detoxification mechanism to protect the cell from the harmful effects of Cr(VI). frontiersin.org

Extracellular Reduction: Some microbes can reduce Cr(VI) outside the cell by producing and secreting chromate-reducing enzymes. frontiersin.org This process minimizes the direct contact of the toxic Cr(VI) with the microbial cells. frontiersin.org

Membrane-Associated Reduction: In certain microorganisms, the reduction of Cr(VI) is linked to the cell membrane. frontiersin.org Under anaerobic conditions, some bacteria can use Cr(VI) as a terminal electron acceptor in their respiratory chain. frontiersin.org

Several enzymes, known as chromate (B82759) reductases, have been identified to play a key role in this process. nih.gov These enzymes can be soluble or membrane-bound and often utilize electron donors like NADH to facilitate the reduction of Cr(VI). frontiersin.orgnih.gov In addition to specific chromium reductases, other enzymes such as nitroreductases have also been implicated in the Cr(VI) reduction pathway. nih.gov

Beyond direct enzymatic reduction, microorganisms employ other biotransformation pathways to remediate chromium contamination. These include:

Biosorption: This is a passive, metabolism-independent process where chromate ions bind to the surface of the microbial biomass. nih.govnih.gov The cell walls of microorganisms contain various functional groups that can sequester metal ions.

Bioaccumulation: This is an active, metabolism-dependent process where chromium is transported into the cell and accumulated intracellularly. nih.govnih.gov

The efficiency of microbial chromium reduction is influenced by several environmental factors, including pH, temperature, the initial concentration of Cr(VI), and the availability of electron donors. nih.govcolab.ws For instance, the optimal pH for chromium removal by the bacterium Exiguobacterium sp. PY14 was found to be 8.0. nih.gov The presence of suitable electron donors can significantly enhance the rate of Cr(VI) reduction. frontiersin.org

Integrated and Sustainable Treatment Systems

Recovery and Recycling Technologies for Sodium Dichromate and Chromium from Industrial Effluents (e.g., Ion Exchange, Nanofiltration)

The recovery and recycling of chromium from industrial wastewater are crucial for both environmental protection and economic sustainability. Various technologies are employed to reclaim valuable chromium compounds, such as this compound, from effluents generated by industries like leather tanning, electroplating, and chemical manufacturing. samcotech.com Among these, ion exchange and nanofiltration are prominent and effective methods.

Ion Exchange: This technology is a well-established process for the removal and recovery of chromium from wastewater. nxedge.iopurewaterent.net It involves passing the chromium-laden effluent through a column containing a resin with specific functional groups. purewaterent.net These resins attract and bind the chromium ions, effectively removing them from the water. purewaterent.net The selection of the appropriate resin is critical for the efficiency of the process.

Strong-base anion exchange resins can be used to remove both Cr(III) and Cr(VI) from wastewater. purewaterent.net They can achieve high exchange capacities, and the captured chromate can be eluted and potentially reused. nxedge.io

Weak-base anion resins also show high capacity for chromate and are less affected by the presence of other anions like sulfates and chlorides. nxedge.io

Chelating resins are specifically designed to target and remove hexavalent chromium with high selectivity. purewaterent.net

Strong cation exchange resins , such as Amberlite 252, have been successfully used for the removal and recovery of Cr(III) from tannery wastewater, with removal efficiencies between 90% and 98%. nih.gov

The effectiveness of ion exchange is influenced by factors such as the pH of the solution, with an optimal range typically between 4 and 5.5 for anion resins. nxedge.io While highly effective, the process requires a regeneration step to release the captured chromium from the resin, which then allows for its recovery and the reuse of the resin. nxedge.ionih.gov

Nanofiltration: This pressure-driven membrane separation process has gained significant attention for its ability to selectively separate and concentrate metal ions from industrial wastewater. nyu.edumdpi.com Nanofiltration membranes have pore sizes that allow them to retain multivalent ions like chromium while allowing monovalent ions and water to pass through. nyu.edu

Recent advancements have focused on developing nanostructured hollow fiber nanofiltration membranes (NHFNFMs) which offer a high surface area-to-volume ratio, enhancing adsorption capacity and reducing fouling. nyu.edu Studies have demonstrated the high efficiency of nanofiltration in chromium recovery. For example, certain membranes have achieved chromium(III) retention rates as high as 95%. researchgate.net Research on different nanofiltration membranes has shown varying efficiencies based on the membrane material and operating conditions such as transmembrane pressure and flow rate. capes.gov.br This technology not only helps in recovering valuable chromium but also contributes to water recycling within industrial processes. mdpi.com

Life Cycle Assessment of Chromium Waste Management Strategies and Green Chemistry Principles

A holistic approach to managing chromium-containing waste involves evaluating the environmental impacts of different treatment and disposal strategies throughout their entire life cycle. The Life Cycle Assessment (LCA) is a standardized methodology used to quantify the potential environmental impacts of a product, process, or service. nih.govresearchgate.net When applied to chromium waste management, LCA can compare the environmental performance of various options, such as landfilling versus recovery and recycling technologies. nih.gov

One study conducted an LCA to compare the environmental impact of landfilling tannery sludge with an oxidative chromium recovery method. nih.govresearchgate.net The results indicated that the recovery process could be environmentally superior to landfilling, provided a sufficient amount of chromium is recovered. nih.gov Specifically, the recovery method was found to be environmentally beneficial when the tannery sludge contained a chromium concentration of about 100,000 ppm. nih.govresearchgate.net Another LCA study evaluated the environmental impact of a bioelectrochemical system (a microbial fuel cell) for simultaneous hexavalent chromium removal and electricity generation. nih.govresearchgate.net The results showed a significant reduction in global warming potential compared to existing chromium treatment technologies, highlighting the potential for innovative and more sustainable solutions. nih.govrsc.org

The principles of Green Chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are highly relevant to the chromium industry, aiming to improve efficiency and minimize environmental footprint. Key principles applicable to this compound and chromium waste management include:

Waste Prevention: Designing processes that generate minimal waste is a primary goal. This can be achieved through optimizing reaction conditions and using more efficient catalysts.

Atom Economy: This principle encourages the design of synthetic methods to maximize the incorporation of all materials used in the process into the final product. youtube.com

Designing Safer Chemicals: This involves creating products that are effective yet have little or no toxicity to humans and the environment.

Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com The development of energy-efficient catalysts is a key aspect of this principle. youtube.com

Use of Renewable Feedstocks: Utilizing renewable resources instead of depleting ones is encouraged.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are more efficient and generate less waste.

By integrating LCA and green chemistry principles, the chemical industry can move towards more sustainable practices in the production and management of chromium compounds, turning waste streams into valuable resources and minimizing their environmental impact. mdpi.comacs.org

Analytical Methodologies for Sodium Dichromate and Chromium Species in Research

Spectroscopic and Spectrophotometric Techniques

Spectroscopic methods are fundamental in the analysis of chromium species, leveraging the interaction of electromagnetic radiation with the sample to provide both quantitative and structural information.

Colorimetric analysis represents a straightforward and accessible method for quantitative determination based on the visible color change of a substance during a chemical reaction. The oxidation of ethanol (B145695) by sodium dichromate is a classic example. In an acidic medium, the orange-yellow dichromate ion (Cr₂O₇²⁻) is reduced by ethanol to the green chromic ion (Cr³⁺). umd.edu The intensity of the resulting green color is proportional to the ethanol concentration and can be measured using a spectrophotometer. umd.eduresearchgate.net

This reaction forms the basis for various ethanol assay methods. For instance, in the presence of sulfuric acid and an acetate (B1210297) buffer, the reaction product exhibits an absorbance maximum at approximately 578 nm or 580 nm. researchgate.nettbzmed.ac.ir The method can be optimized by studying the influence of buffer pH, reaction time, and reagent concentrations. researchgate.net Research has demonstrated the method's applicability for determining ethanol in alcoholic beverages and even in biological samples like exhaled breath condensate. researchgate.nettbzmed.ac.ir A key step in analyzing complex samples, such as fermentation broths, is the initial extraction of ethanol using a solvent like tri-n-butyl phosphate (B84403) (TBP) to eliminate interference from other colored compounds. researchgate.net

The table below summarizes findings from various studies on the colorimetric determination of ethanol using dichromate.

ParameterFindingSource
PrincipleOxidation of ethanol by dichromate (Cr₂O₇²⁻, yellow-orange) to acetic acid, with dichromate being reduced to chromic ion (Cr³⁺, green). umd.edu
Absorbance Maximum578 nm or 595 nm researchgate.netresearchgate.net
Detection Range0.7% - 8.0% (v/v) for fermentation products; 300 - 8000 µg/mL in exhaled breath condensate. researchgate.nettbzmed.ac.ir
Limit of Detection (LOD)0.6 mg/mL researchgate.net
Limit of Quantification (LOQ)1.9 mg/mL researchgate.net

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used for determining the local geometric and electronic structure of matter. ornl.gov It is particularly valuable for speciation because it can probe the oxidation state and coordination environment of an absorbing atom in various sample types, including crystalline solids, amorphous materials, and liquids, without requiring long-range order. ornl.govresearchgate.net

The XAFS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, within tens of electron volts of the absorption edge, is highly sensitive to the oxidation state and coordination symmetry of the absorbing atom. ornl.govresearchgate.net The height of the pre-edge feature in the XANES spectrum of chromium can be used to create a calibration curve for quantifying the proportions of Cr(III) and Cr(VI) in a mixed-valence sample. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations extending up to 1000 eV past the edge. researchgate.net Analysis of the EXAFS region provides information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. xrayabsorption.org

For chromium species, XAFS analysis has successfully distinguished the different coordination environments. Cr(VI) in compounds like potassium chromate (B82759) is typically found in a tetrahedral coordination with oxygen, exhibiting a Cr-O bond length of approximately 1.68 Å. In contrast, Cr(III) in compounds like chromium nitrate (B79036) hexahydrate is octahedrally coordinated with a longer Cr-O bond length of about 1.98 Å. nih.gov By using linear combination fitting (LCF) of the XANES or EXAFS spectra of unknown samples against a library of known chromium standards, the relative proportions of different chromium species can be accurately determined. researchgate.netnih.gov

Chromatographic and Separation Techniques in Speciation Studies

Chromatographic techniques are essential for the physical separation of different chromium species prior to their detection and quantification. High-Performance Liquid Chromatography (HPLC) is a dominant method in this area, often coupled with highly sensitive detectors. pjoes.comnih.gov

The choice of chromatographic column and mobile phase is critical for effective separation. Anion exchange columns are frequently used, as Cr(VI) typically exists as an anion (e.g., CrO₄²⁻ or HCrO₄⁻), while Cr(III) is cationic. mdpi.com By using a combination of anionic and cationic exchange columns, both species can be retained and then selectively eluted for analysis. rsc.org

Coupling HPLC with various detectors enhances analytical capabilities:

HPLC-UV/DAD: Coupling with an Ultraviolet (UV) or Diode-Array Detector (DAD) allows for the detection of chromium complexes. For instance, after complexing both Cr(III) and Cr(VI) with ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate, the resulting hydrophobic complexes can be separated and quantified. nih.gov

HPLC-ICP-MS: The hyphenation of HPLC with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides exceptional sensitivity and elemental specificity. nih.govmdpi.com This powerful combination allows for very low detection limits, often below 0.5 µg/L for both chromium species, and can be used to analyze complex matrices like natural waters and biological samples. nih.govrsc.org

The table below compares different HPLC-based methods for chromium speciation.

MethodSeparation PrincipleDetection Limit (Cr(VI))Detection Limit (Cr(III))Source
HPLC-UVHollow fiber liquid-phase microextraction; complexation with APDC0.08 µg/L0.1 µg/L nih.gov
HPLC-ICP-MSAnionic and cationic exchange columns< 0.5 µg/L< 0.5 µg/L rsc.org
HPLC (General)Chromium speciation column0.02 µg/mL0.03 µg/mL pjoes.com

Voltammetric and Other Electrochemical Methods for Chromium Speciation

Electrochemical methods offer high sensitivity, low detection limits, and the ability to perform speciation without extensive separation steps. iultcs.org Voltammetry, which measures the current resulting from an applied potential, is particularly well-suited for analyzing redox-active species like chromium. unsri.ac.id

Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive technique used for chromium determination. iultcs.org It involves a preconcentration step where a chromium complex is adsorbed onto the electrode surface, followed by a potential scan that strips the analyte, generating a measurable current. nih.gov For example, a method using a rotating-disc bismuth film electrode involves the adsorption of a Cr(III)-diethylenetriaminepentaacetic acid (DTPA) complex, which is then reduced. nih.gov This approach can achieve detection limits in the nanomolar range. nih.gov

Different types of electrodes are employed to enhance sensitivity and selectivity:

Bismuth Film Electrodes: Used in AdSV for the determination of Cr(III) and Cr(VI) in river water. nih.gov

Gold Nanoparticle-Modified Electrodes: Gold nanoparticle-electrodeposited indium tin oxide (AuNP-ITO) electrodes have shown unique catalytic behavior and high stability for the reduction and detection of Cr(VI). nih.gov Using techniques like cyclic voltammetry or hydrodynamic amperometry with these electrodes, detection limits as low as 0.1 µM have been achieved. nih.gov

The table below summarizes key findings for voltammetric chromium analysis.

TechniqueElectrode TypeDetection Limit (Cr(VI))Linear RangeSource
Adsorptive Stripping Voltammetry (AdSV)Rotating-disc bismuth film0.336 nMNot specified nih.gov
Hydrodynamic AmperometryAuNP-ITO0.1 µM0.5 - 50 µM nih.gov
Cyclic VoltammetryAuNP-ITO2 µM5 - 100 µM nih.gov
Linear Sweep Voltammetry (LSV)CuNi/Ti2.18 µg/L1 - 10 µg/L unsri.ac.id

Oxidation-Reduction Titration Methods (e.g., Dichromate-Oxidation Methods for Organic Carbon Determination)

Oxidation-reduction (redox) titrations are a cornerstone of classical quantitative analysis. This compound and potassium dichromate are excellent primary standards for these titrations because they are stable and available in high purity. umd.eduinflibnet.ac.in

A prominent application is the Walkley-Black method for determining the organic carbon content in soil. nsw.gov.au The principle of this method is the wet oxidation of organic matter by a known excess of potassium dichromate in the presence of concentrated sulfuric acid. The heat generated by mixing the acid and dichromate solution facilitates the reaction. nsw.gov.auacademicjournals.org

The amount of organic carbon is determined by titrating the unreacted (excess) dichromate with a standard solution of a reducing agent, typically ferrous sulfate (B86663) or ferrous ammonium sulfate. nsw.gov.auacademicjournals.org A redox indicator, such as ferroin (B110374) or diphenylamine, is used to signal the endpoint of the titration, which is marked by a sharp color change. inflibnet.ac.innsw.gov.au The amount of dichromate consumed in the reaction is inversely proportional to the ferrous sulfate titre, and this allows for the calculation of the organic carbon content in the original sample. nsw.gov.au While effective, it is noted that this method oxidizes about 77% of the total organic carbon, requiring a correction factor for an accurate estimation. fao.org

Advanced Analytical Tools in Chromium Research

Research into chromium analysis continues to evolve, incorporating cutting-edge technologies to improve accuracy, sensitivity, and the ability to account for species interconversion.

Speciated Isotope Dilution Mass Spectrometry (SIDMS): This is considered a state-of-the-art method for achieving reliable and accurate speciation results. tandfonline.com SIDMS involves "spiking" a sample with an enriched isotope of a specific chromium species (e.g., ⁵⁰Cr(III) or ⁵³Cr(VI)). By measuring the altered isotopic ratios with a technique like HPLC-ICP-MS, it is possible to quantify not only the initial concentrations of Cr(III) and Cr(VI) but also to correct for any transformations between the species that may occur during sample preparation and analysis. nih.govtandfonline.com This makes it an invaluable tool for complex food and biological matrices. tandfonline.com

Machine Learning and Artificial Intelligence: Data-driven intelligent tools are being applied to model and predict the behavior of chromium in various systems. For instance, in studies of chromium removal by adsorbents, Artificial Neural Network (ANN) and Adaptive Neuro-Fuzzy Inference System (ANFIS) models have been developed. mdpi.com These models can analyze experimental data to elucidate the influence of parameters like pH and adsorbent dose on chromium removal efficiency. Research has shown that ANN models can fit experimental data with extremely high correlation coefficients, demonstrating their potential for optimizing processes without extensive experimental work. mdpi.com

Application of Machine Learning and Gene Sequencing in Chromium Bioavailability and Speciation Studies

The investigation into the bioavailability and speciation of chromium, a transition metal with variable oxidation states and biological effects, has been significantly advanced by the integration of sophisticated analytical methodologies. Among these, machine learning and gene sequencing have emerged as powerful tools for elucidating the complex interactions between chromium compounds, such as this compound, and biological systems. These technologies offer unprecedented opportunities to model chromium's behavior and to understand the genetic underpinnings of its metabolic pathways, transport, and toxicity.

Machine learning algorithms are increasingly being applied to interpret complex datasets generated from analytical instruments, enabling the prediction and quantification of chromium species. nih.govnih.govresearchgate.net These computational models can identify patterns in data that are not readily apparent through traditional statistical methods. In the context of chromium bioavailability and speciation, machine learning can be used to:

Predict Chromium Speciation: Differentiate between the highly toxic hexavalent chromium (Cr(VI)) and the less toxic trivalent chromium (Cr(III)) in various matrices. nih.govnih.gov

Quantify Chromium Concentrations: Develop predictive models for the accurate measurement of different chromium species. nih.gov

Model Bioavailability: Assess the potential for chromium uptake by organisms from the environment. mdpi.com

Several machine learning models have been employed in chromium speciation studies, each with its own strengths. These include the Decision Tree (DT) model, Principal Component Analysis-Support Vector Machine (PCA-SVM) model, and the Linear Discriminant Analysis (LDA) model, which have been used for the classification of chromium concentrations based on fluorescence responses. nih.gov Deep Neural Networks (DNN) have also been utilized to predict soil chromium content from hyperspectral data, demonstrating the potential for large-scale environmental monitoring. mdpi.com

The performance of these models is typically evaluated using a range of metrics, such as accuracy, precision, recall, and the F1 score, which provide a comprehensive assessment of their predictive capabilities. google.commedium.comneptune.ai

Table 1: Application of Machine Learning Models in Chromium Speciation Analysis This table is interactive. Click on the headers to sort the data.

Machine Learning Model Application Sample Matrix Performance Metrics Reference
Decision Tree (DT) Classification of Cr(III) concentration Environmental Samples High accuracy in classification nih.gov
PCA-SVM Classification of Cr(III) concentration Environmental Samples Accurate and efficient classification nih.gov
Linear Discriminant Analysis (LDA) Classification of Cr(III) and Cr(VI) species Environmental Waters Exceptional accuracy in differentiation nih.govnih.gov
Deep Neural Network (DNN) Prediction of soil Cr content Soil Correlation coefficient (R) of 0.79 mdpi.com
Partial Least Squares Regression (PLSR) Quantification of Cr species Environmental Waters Strong linearity for Cr species nih.gov
Gradient Boosting Regression Tree (GBRT) Prediction of root concentration factors (RCFs) for aromatic contaminants Soil-Plant Systems R² = 0.75, MAE = 0.11, RMSE = 0.22 mdpi.com

Gene sequencing technologies, particularly transcriptomics via RNA sequencing (RNA-seq), have revolutionized our understanding of the biological responses to chromium exposure. By analyzing the complete set of RNA transcripts in a cell or organism, researchers can identify which genes are activated or suppressed in the presence of chromium. This provides critical insights into the mechanisms of chromium uptake, transport, detoxification, and the cellular stress response. mdpi.comnih.govnih.govnih.gov

Upon exposure to Cr(VI) from compounds like this compound, organisms exhibit significant changes in their gene expression profiles. nih.govnih.gov Transcriptomic studies have identified numerous differentially expressed genes (DEGs) involved in various biological pathways:

Stress and Defense: Upregulation of genes related to oxidative stress response, such as those encoding superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST). mdpi.complos.org

Ion Transport: Changes in the expression of genes encoding transporters that may be involved in the uptake and efflux of chromium ions. mdpi.comnih.gov For instance, sulfate transporters are implicated in the uptake of chromate, which is structurally similar to sulfate. frontiersin.org

Metabolism: Alterations in metabolic pathways, including amino acid and carbohydrate metabolism, in response to chromium-induced stress. plos.org

DNA Repair: Increased expression of genes involved in repairing DNA damage, a known consequence of Cr(VI) exposure. nih.gov

These transcriptomic analyses have been conducted in a variety of organisms, from bacteria to plants and human cells, revealing both conserved and species-specific responses to chromium. nih.govnih.govnih.gov For example, in the silkworm Bombyx mori, exposure to chromium led to a dose-dependent response, with an increase in up-regulated genes at moderate concentrations and a suppression of gene expression at higher, more toxic levels. mdpi.com In human lung fibroblasts, transcriptomic analysis after exposure to particulate hexavalent chromium revealed the regulation of key inflammatory pathways, providing insights into the mechanisms of chromium-induced carcinogenesis. nih.gov

Table 2: Selected Genes Differentially Expressed in Response to Chromium Exposure This table is interactive. Click on the headers to sort the data.

Gene/Gene Family Organism/Cell Type Function/Pathway Effect of Chromium Exposure Reference
sodA (Superoxide Dismutase) Klebsiella sp. Oxidative stress response Upregulated nih.gov
gst (Glutathione S-Transferase) Pseudomonas sp. Detoxification, Oxidative stress response Downregulated plos.org
cybB (putative Superoxide Oxidase) Klebsiella sp. Oxidative stress response Upregulated nih.gov
Sulfate Transporters Plants Ion transport (potential Cr(VI) uptake) Expression altered nih.govfrontiersin.org
MLH1 (Mismatch Repair Gene) Human Cells DNA repair Decreased expression nih.gov
Echinonectin Eisenia fetida (Earthworm) Potentially reproduction-related Depressed expression johnshopkins.edu
Xenobiotic Metabolism Genes Bombyx mori (Silkworm) Detoxification Upregulated mdpi.com
Inflammatory Pathway Genes Human Lung Fibroblasts Inflammation, Carcinogenesis Expression altered nih.gov

The integration of machine learning and gene sequencing offers a powerful, synergistic approach to studying chromium bioavailability and speciation. Gene expression data can be used as input for machine learning models to predict the toxicological outcomes of chromium exposure. Furthermore, identifying the genes and pathways affected by chromium can help to refine these models and improve their predictive accuracy. While much of the research has focused on environmental matrices or general chromium toxicity, the application of these methodologies specifically to the bioavailability and speciation of this compound in plants and animals is a promising area for future investigation. Such studies will be crucial for a more comprehensive risk assessment of this widespread environmental contaminant.

Q & A

Basic: What are the standard methodologies for synthesizing sodium dichromate from chromite ore, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via oxidative roasting of chromite ore (FeCr₂O₄) with sodium carbonate (Na₂CO₃) at ~1000°C in the presence of oxygen. The reaction proceeds as:
4FeCr2O4+8Na2CO3+7O28Na2CrO4+2Fe2O3+8CO24\text{FeCr}_2\text{O}_4 + 8\text{Na}_2\text{CO}_3 + 7\text{O}_2 \rightarrow 8\text{Na}_2\text{CrO}_4 + 2\text{Fe}_2\text{O}_3 + 8\text{CO}_2

The resulting sodium chromate (Na₂CrO₄) is acidified with sulfuric acid (H₂SO₄) or CO₂ to form Na₂Cr₂O₇:
2Na2CrO4+H2SO4Na2Cr2O7+Na2SO4+H2O2\text{Na}_2\text{CrO}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2\text{Cr}_2\text{O}_7 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O}

Key factors affecting yield include:

  • Oxygen availability : Insufficient O₂ leads to incomplete oxidation of Cr(III) to Cr(VI).
  • Acid concentration : Excess H₂SO₄ ensures complete conversion but risks sulfation of intermediates.
  • Temperature control : Overheating (>1100°C) degrades Na₂CrO₄ .

Basic: How is this compound utilized in analytical chemistry, and what are the calibration protocols?

Answer:
Na₂Cr₂O₇ is a primary standard in redox titrations due to its high purity and stability. For example, in iodometric titrations:

Dissolve 5 g K₂Cr₂O₇ in 1 L water (stock solution).

Add KI and HCl to liberate iodine (I₂):
Cr2O72+14H++6I2Cr3++3I2+7H2O\text{Cr}_2\text{O}_7^{2-} + 14\text{H}^+ + 6\text{I}^- \rightarrow 2\text{Cr}^{3+} + 3\text{I}_2 + 7\text{H}_2\text{O}

Titrate with 0.1 N Na₂S₂O₃ using starch indicator.
Calibration requires triplicate measurements with <1% relative standard deviation. For streamflow measurement, Na₂Cr₂O₇ solutions (600 g/L) are injected at constant rates, with calibration against conductivity or spectrophotometric detection at 350 nm .

Advanced: How do reaction mechanisms involving this compound vary in polymerization processes, and what kinetic models apply?

Answer:
In the oxidative polymerization of 3-chloroaniline, Na₂Cr₂O₇ acts as a one-electron oxidizer. Key findings include:

  • Reaction order: 1.0 for HCl, 0.9 for Na₂Cr₂O₇, and 0.75 for monomer.

  • Rate equation :
    Rate=k[HCl]1.0[Na2Cr2O7]0.9[Monomer]0.75\text{Rate} = k[\text{HCl}]^{1.0}[\text{Na}_2\text{Cr}_2\text{O}_7]^{0.9}[\text{Monomer}]^{0.75}

  • Molecular weight trends :

    • Increases with HCl (protonation stabilizes intermediates).
    • Decreases with higher Na₂Cr₂O₇ (chain termination via overoxidation).
      Activation energy (EaE_a) is 13.674×10413.674 \times 10^4 J/mol, determined via Arrhenius plots .

Advanced: What experimental models assess this compound’s ecotoxicological effects, and how are endpoints quantified?

Answer:
Chronic toxicity studies on aquatic organisms (e.g., juvenile salmon) use:

  • Exposure setup : Flow-through systems with Na₂Cr₂O₇ concentrations (0.05–5 mg/L).
  • Endpoints : LC50 (lethality), gill histopathology, and Cr accumulation in tissues (AAS analysis).
  • Findings :
    • LC50 (96h) for rainbow trout: 1.2 mg/L at pH 7.0.
    • Sublethal effects (e.g., reduced growth) occur at 0.1 mg/L.
      Ethical protocols require anesthesia (e.g., sodium pentobarbital) and compliance with NIH guidelines .

Advanced: How do researchers reconcile contradictions in historical corrosion inhibition data involving this compound?

Answer:
Historical data (e.g., pH 7.6 vs. modern pH 6.6) require re-evaluation via:

Controlled replication : Repeat ex-reactor tests using updated water treatment (e.g., alumina vs. alum).

Surface analysis : SEM-EDS to compare Cr deposition on aluminum alloys under varying pH.

Statistical validation : Use ANOVA to assess significance of pH and ion concentration effects.
Discrepancies often arise from outdated reactor conditions or unaccounted variables (e.g., dissolved O₂) .

Advanced: What experimental strategies mitigate confounding effects of this compound concentration in redox reactions?

Answer:

  • Dosage optimization : Use a 10:1 molar excess of hydroxylamine sulfate over Na₂Cr₂O₇ to ensure complete reduction without side reactions.
  • Real-time monitoring : UV-Vis spectroscopy (λ = 450 nm for Cr(VI) → Cr(III)) to track reaction progress.
  • Buffering : Maintain pH 2–3 with H₂SO₄ to stabilize dichromate ions and minimize hydrolysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood for weighing (Cr(VI) is carcinogenic).
  • Spill management : Neutralize with NaHSO₃ (reduces Cr(VI) to Cr(III)) followed by Ca(OH)₂ precipitation.
  • Waste disposal : Acidic Cr-containing solutions must be treated with FeSO₄ (Fenton’s reagent) before pH adjustment to 8–9 for Cr(OH)₃ precipitation .

Advanced: How does this compound compatibility with materials (e.g., piping systems) influence experimental design?

Answer:
Na₂Cr₂O₇’s corrosivity necessitates:

  • Material selection : Use borosilicate glass or PTFE-lined containers; avoid aluminum (reacts violently).
  • Concentration limits : <10% w/v in aqueous solutions to prevent accelerated corrosion.
  • Compatibility testing : ASTM G31 immersion tests (72h, 25°C) with weight loss measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.